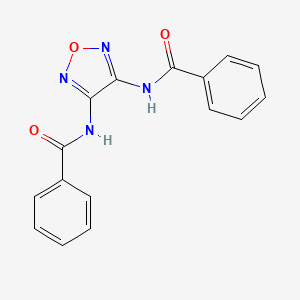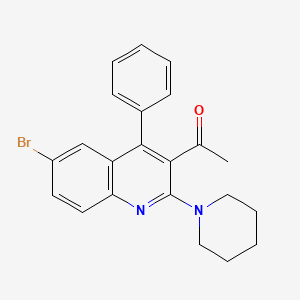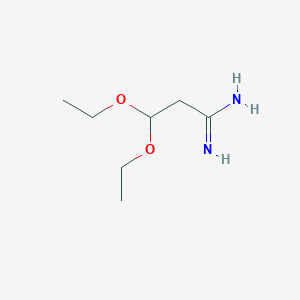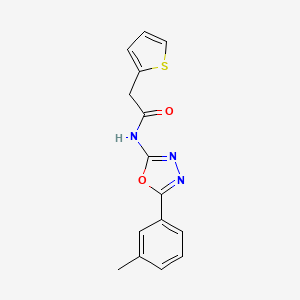
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of benzamides substituted with oxadiazole. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both benzamide and oxadiazole moieties in its structure contributes to its unique chemical and biological properties.
Mecanismo De Acción
Target of Action
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide, also known as N,N’-1,2,5-oxadiazole-3,4-diyldibenzamide, is a potent antimicrobial agent . The primary targets of this compound are essential proteins in bacteria, such as DnaX, Pol IIIC, BirA, LexA, and DnaC . These proteins play crucial roles in bacterial growth and survival, making them ideal targets for antimicrobial action.
Mode of Action
This compound interacts with its targets by regulating the biosynthesis of methyl naphthoquinone and other essential proteins . This interaction leads to the depolarization of the bacterial membrane and the regulation of iron carrier biosynthesis and heme regulation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It regulates the biosynthesis of methyl naphthoquinone, a key component in bacterial energy metabolism . Additionally, it influences the biosynthesis of iron carriers and heme, essential elements for bacterial growth and survival .
Pharmacokinetics
Similar compounds have shown potent activities against bacterial pathogens
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By regulating the biosynthesis of essential proteins and causing membrane depolarization, it disrupts the normal functioning of bacteria, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of iron seems to be a part of the mechanism leading to bacterial death
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, including esterification, cyanation, cyclization, and aminolysis reactions. One common synthetic route starts with the esterification of a suitable precursor, followed by cyanation to introduce the nitrile group. The nitrile group is then cyclized to form the oxadiazole ring, and finally, aminolysis is performed to introduce the benzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced properties.
Aplicaciones Científicas De Investigación
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide has been studied for its applications in various scientific fields:
Comparación Con Compuestos Similares
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds also contain the oxadiazole ring but differ in the position of the nitrogen atoms.
1,2,4-oxadiazole derivatives: These compounds are known for their diverse biological activities, including antifungal, insecticidal, and anticancer properties.
Benzoxazinones: These compounds have a similar benzamide structure but with an oxazinone ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-15(11-7-3-1-4-8-11)17-13-14(20-23-19-13)18-16(22)12-9-5-2-6-10-12/h1-10H,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQDAITZIHXEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2567216.png)


![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)
![Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2567221.png)
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol](/img/structure/B2567222.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)
